molecular formula C19H19N5O2 B11033791 10-amino-N-(3,5-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

10-amino-N-(3,5-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B11033791
M. Wt: 349.4 g/mol
InChI Key: PFPRKUCDKIXXIN-UHFFFAOYSA-N
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Description

10-AMINO-N~4~-(3,5-DIMETHYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE is a complex organic compound belonging to the class of heterocyclic compounds

Preparation Methods

The synthesis of 10-AMINO-N~4~-(3,5-DIMETHYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the benzimidazole coreThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

10-AMINO-N~4~-(3,5-DIMETHYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrimidine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives and pyrimidine-based molecules. Compared to these, 10-AMINO-N~4~-(3,5-DIMETHYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Examples of similar compounds include:

This article provides a comprehensive overview of 10-AMINO-N~4~-(3,5-DIMETHYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

10-amino-N-(3,5-dimethylphenyl)-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C19H19N5O2/c1-11-7-12(2)9-13(8-11)21-18(26)16-10-17(25)22-19-23(16)14-5-3-4-6-15(14)24(19)20/h3-9,16H,10,20H2,1-2H3,(H,21,26)

InChI Key

PFPRKUCDKIXXIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CC(=O)N=C3N2C4=CC=CC=C4N3N)C

Origin of Product

United States

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